molecular formula C19H12ClFN4O2S3 B2359995 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 932967-16-3

2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide

Cat. No.: B2359995
CAS No.: 932967-16-3
M. Wt: 478.96
InChI Key: IKVCPBAHHGUHOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C19H12ClFN4O2S3 and its molecular weight is 478.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation : Research has highlighted the synthesis and characterization of novel quinazolinone, thienopyrimidine, and pyrimidinone derivatives with significant anti-inflammatory, analgesic, antitumor, antimicrobial, and antiasthma properties. For instance, Farag et al. (2012) synthesized novel 4(3H)-quinazolinone derivatives demonstrating potential anti-inflammatory and analgesic activities. Similarly, Hafez and El-Gazzar (2017) evaluated new thienotriazolopyrimidine derivatives for their antitumor activities against several human cancer cell lines, showing effects comparable to doxorubicin (Farag et al., 2012); (Hafez & El-Gazzar, 2017).

Mechanism of Action and Drug Development : Other studies focus on understanding the mechanism of action of these compounds and developing them into potential therapeutic agents. For example, Dollé et al. (2008) discussed the radiosynthesis of a selective radioligand based on pyrazolopyrimidineacetamide for imaging the translocator protein with PET, showcasing the utility of such derivatives in diagnostic imaging (Dollé et al., 2008).

Antimicrobial and Antitumor Activities : The research also extends to the antimicrobial and antitumor efficacy of these compounds. El Azab et al. (2015) synthesized novel thiazolidinone derivatives containing the thienopyrimidinone moiety, which displayed promising antimicrobial activity against various bacterial and fungal strains. This highlights the potential of such compounds in developing new antimicrobial agents (El Azab & Abdel-Hafez, 2015).

Mechanism of Action

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα). Upon activation, EGFR initiates a signal transduction cascade that leads to DNA synthesis and cell proliferation.

Mode of Action

This compound has been designed as an ATP mimicking tyrosine kinase inhibitor of EGFR . It competes with ATP for binding to the tyrosine kinase domain of EGFR, thereby inhibiting the receptor’s autophosphorylation and downstream signaling . This results in the inhibition of cell proliferation and induction of apoptosis .

Biochemical Pathways

The compound’s interaction with EGFR affects several biochemical pathways. The most significant of these is the RAS/RAF/MEK/ERK pathway , which is involved in cell cycle regulation and survival. By inhibiting EGFR, the compound prevents the activation of this pathway, leading to cell cycle arrest and apoptosis .

Result of Action

The compound’s action results in significant apoptotic effects in various cancer cell lines . It has been found to arrest the cell cycle at the G2/M phase and upregulate the level of caspase-3, a key effector in the execution-phase of cell apoptosis .

Properties

IUPAC Name

2-[[3-(4-chlorophenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(3-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClFN4O2S3/c20-10-4-6-13(7-5-10)25-16-15(30-19(25)28)17(27)24-18(23-16)29-9-14(26)22-12-3-1-2-11(21)8-12/h1-8H,9H2,(H,22,26)(H,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVCPBAHHGUHOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClFN4O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.